molecular formula C19H15N3O4 B2420633 N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 1105205-37-5

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No. B2420633
M. Wt: 349.346
InChI Key: IXROHXGYHPQSQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C19H15N3O4 and its molecular weight is 349.346. The purity is usually 95%.
BenchChem offers high-quality N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound 'N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide' involves the synthesis of two key intermediates, which are then coupled together to form the final product. The first intermediate is 5-(furan-2-yl)isoxazole-3-carboxylic acid, which is synthesized from furfural and hydroxylamine. The second intermediate is 2-(2-methyl-1H-indol-3-yl)-2-oxoacetic acid ethyl ester, which is synthesized from 2-methylindole and ethyl acetoacetate. These two intermediates are then coupled together using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product.

Starting Materials
Furfural, Hydroxylamine, 2-Methylindole, Ethyl acetoacetate, N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP)

Reaction
Synthesis of 5-(furan-2-yl)isoxazole-3-carboxylic acid:, Step 1: Furfural is reacted with hydroxylamine in the presence of acetic acid to form furfuryl hydroxylamine., Step 2: Furfuryl hydroxylamine is then oxidized using sodium periodate to form 5-(furan-2-yl)isoxazole-3-carboxylic acid., Synthesis of 2-(2-methyl-1H-indol-3-yl)-2-oxoacetic acid ethyl ester:, Step 1: 2-Methylindole is reacted with ethyl acetoacetate in the presence of piperidine to form 2-(2-methyl-1H-indol-3-yl)-2-oxoacetic acid ethyl ester., Coupling of the two intermediates to form the final product:, Step 1: 5-(furan-2-yl)isoxazole-3-carboxylic acid is activated using DCC and DMAP., Step 2: The activated intermediate is then coupled with 2-(2-methyl-1H-indol-3-yl)-2-oxoacetic acid ethyl ester to form the final product, N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide.

properties

IUPAC Name

N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O4/c1-11-17(13-5-2-3-6-14(13)21-11)18(23)19(24)20-10-12-9-16(26-22-12)15-7-4-8-25-15/h2-9,21H,10H2,1H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXROHXGYHPQSQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NCC3=NOC(=C3)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

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